3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine
Overview
Description
3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine is a chemical compound with the CAS Number: 76970-16-6 . It has a molecular weight of 254.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-hydrazino-6-[3-(trifluoromethyl)phenyl]pyridazine . The InChI code is 1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(16-15)18-17-9/h1-6H,15H2,(H,16,18) .Physical And Chemical Properties Analysis
The compound has a melting point range of 160-164 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Synthesis and Chemical Properties
- 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine and related compounds have been a focus in the synthesis of new heterocyclic compounds. For instance, the synthesis of 6-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines and related compounds, including hydrazine derivatives, has been explored due to their inotropic activity and potential as phosphodiesterase inhibitors (Sircar, 1985).
2. Biological Activities
- Novel derivatives of 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine have been synthesized and tested for various biological activities. Some derivatives have shown significant anticonvulsant activity (Samanta et al., 2011). Additionally, compounds derived from 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine have been evaluated for their antimicrobial properties, showing significant activity in some cases (Shamroukh et al., 2013).
3. Antiviral Properties
- Certain derivatives of 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine have demonstrated promising antiviral activities. For example, some triazolo[4,3-b]pyridazine derivatives showed significant activity against hepatitis-A virus (Shamroukh & Ali, 2008).
4. Antimicrobial Activity
- Research on 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine derivatives has also extended into the study of their antimicrobial effects. Studies have synthesized and tested various derivatives for antimicrobial activity, with some compounds exhibiting potent effects against different microbial strains (El-Mariah et al., 2006).
5. Antitubercular and Antibacterial Effects
- The antitubercular, antifungal, and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones, synthesized from 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine derivatives, have been investigated, showing a range of activities against various pathogens (Islam et al., 2008).
properties
IUPAC Name |
[6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(16-15)18-17-9/h1-6H,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEUYRFAPQWCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C=C2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508203 | |
Record name | 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine | |
CAS RN |
76970-16-6 | |
Record name | Pyridazine, 3-hydrazinyl-6-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76970-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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